molecular formula C15H15NO3 B3025085 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine CAS No. 31749-14-1

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine

Cat. No.: B3025085
CAS No.: 31749-14-1
M. Wt: 257.28 g/mol
InChI Key: NLZZLUGNSSICNO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine is a chemical compound of significant interest in research and development, particularly within the pharmaceutical and agrochemical sectors. The 3,4-dimethoxybenzoyl moiety is a versatile scaffold frequently encountered in bioactive molecules and is a key intermediate in synthesizing various therapeutic agents . Compounds featuring this structure have been investigated for a wide range of biological activities. Research into similar dimethoxybenzene derivatives has demonstrated their potential in overcoming multidrug resistance (MDR) in cancer cells by acting as potent P-glycoprotein (P-gp) inhibitors, which can help restore the efficacy of chemotherapeutic drugs . Furthermore, structural analogs, specifically 2,6-dimethoxybenzoylamino-isoxazoles, have been identified as effective chitin synthesis inhibitors, highlighting the value of the dimethoxybenzoyl unit in developing new insecticides . The pyridine ring in the structure contributes to the molecule's ability to engage in diverse molecular interactions, making it a valuable building block in medicinal chemistry and material science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-12(16-10)15(17)11-7-8-13(18-2)14(9-11)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZZLUGNSSICNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3,4 Dimethoxybenzoyl 6 Methylpyridine and Its Analogues

Strategies for the Formation of the Benzoyl-Pyridine Carbon-Carbon Bond

The central challenge in synthesizing 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine lies in the efficient formation of the ketone linkage between the pyridine (B92270) and benzene (B151609) rings. Various strategies have been developed to achieve this, ranging from classical electrophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Approaches utilizing Activated Aromatic Substrates and Pyridine Precursors

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. khanacademy.orgchemistryjournals.net However, its application to pyridine derivatives is notoriously difficult. The pyridine nitrogen is a Lewis basic site that readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. Furthermore, the nitrogen atom's electron-withdrawing nature further reduces the ring's nucleophilicity.

To overcome these limitations, modified approaches can be employed. One strategy involves the use of pyridine-N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic substitution, while also mitigating the deactivating effect of the nitrogen lone pair. Following a successful acylation, the N-oxide can be removed by reduction. Recent studies have also explored novel catalytic systems, such as those in pyridinium-based ionic liquids or within supramolecular capsules, which can promote acylation under milder conditions by activating the acylating agent through specific interactions like hydrogen bonding. researchgate.netnih.gov

A plausible, though challenging, Friedel-Crafts approach to the target molecule is outlined below:

StepReactant 1Reactant 2Catalyst/ReagentProductNotes
16-Methylpyridinem-CPBADichloromethane6-Methylpyridine-N-oxideActivation of the pyridine ring
26-Methylpyridine-N-oxide3,4-Dimethoxybenzoyl chlorideAlCl₃This compound-N-oxideAcylation at the activated 2-position
3This compound-N-oxidePCl₃ or H₂/PdTolueneThis compoundDeoxygenation to yield the final product

Cross-Coupling Reactions for Diarylmethanone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds. For the synthesis of diaryl methanones, several strategies can be envisioned, including Suzuki-Miyaura, Stille, and carbonylative couplings.

The Suzuki-Miyaura reaction is particularly attractive due to the commercial availability and stability of boronic acids. A convergent synthesis could involve the coupling of a 6-methyl-2-pyridylboronic acid with 3,4-dimethoxybenzoyl chloride. This approach benefits from the mild reaction conditions and high functional group tolerance characteristic of palladium catalysis.

An alternative cross-coupling strategy is a carbonylative coupling, where carbon monoxide is inserted between an organometallic reagent and an aryl halide. For instance, a palladium catalyst could facilitate the reaction between 2-bromo-6-methylpyridine (B113505) and 3,4-dimethoxyphenylboronic acid under a carbon monoxide atmosphere to directly form the ketone.

Coupling PartnersCatalyst SystemReaction TypeProduct
6-Methyl-2-pyridylboronic acid + 3,4-Dimethoxybenzoyl chloridePd(PPh₃)₄, Base (e.g., K₂CO₃)Suzuki-MiyauraThis compound
2-Bromo-6-methylpyridine + 3,4-Dimethoxyphenylboronic acidPd(OAc)₂, Ligand (e.g., XPhos), COCarbonylative SuzukiThis compound
2-Bromo-6-methylpyridine + (3,4-Dimethoxyphenyl)tributylstannanePd(PPh₃)₄, COCarbonylative StilleThis compound

Alternative Acylation and Coupling Strategies

Beyond classical and cross-coupling methods, the use of organometallic reagents provides a robust alternative for ketone synthesis. The Weinreb-Nahm amide chemistry is a premier example, celebrated for its ability to prevent the over-addition of organometallic reagents to form tertiary alcohols. wikipedia.org

In this approach, a suitable pyridine precursor, such as 6-methylpicolinic acid, is first converted into its corresponding N-methoxy-N-methylamide (Weinreb-Nahm amide). This amide then reacts cleanly with an organometallic reagent derived from a 3,4-dimethoxybenzene precursor, such as (3,4-dimethoxyphenyl)lithium or the corresponding Grignard reagent, to furnish the desired ketone after an acidic workup. The stability of the tetrahedral intermediate, which is chelated by the methoxy (B1213986) and methyl groups on the nitrogen, is key to the success of this reaction. nih.govacs.org

This method offers high yields and tolerates a wide range of functional groups, making it a highly reliable strategy for the synthesis of complex ketones like this compound.

Construction and Functionalization of the 6-Methylpyridine Moiety

The synthesis of the target molecule can also be approached by constructing the benzoyl group onto a pre-existing 6-methylpyridine scaffold. This requires regioselective functionalization at the 2-position or the 2-methyl group.

Exploitation of 2,6-Lutidine and its Lithio Derivatives for Regioselective Functionalization

2,6-Lutidine (2,6-dimethylpyridine) is an inexpensive and readily available starting material. The methyl groups of lutidine are acidic enough to be deprotonated by strong bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. This nucleophilic species can then react with an appropriate electrophile.

For the synthesis of this compound, a regioselective mono-lithiation of 2,6-lutidine is required. This can be achieved by careful control of stoichiometry and reaction conditions. The resulting 2-(lithiomethyl)-6-methylpyridine can then be reacted with a 3,4-dimethoxybenzoyl derivative. A highly effective electrophile for this purpose is the Weinreb-Nahm amide of 3,4-dimethoxybenzoic acid, which would yield an intermediate that, upon oxidation, gives the target ketone. Alternatively, reaction with 3,4-dimethoxybenzonitrile (B145638) followed by hydrolysis would also yield the desired product.

StepStarting MaterialReagent(s)IntermediateProduct
12,6-Lutidine1. n-BuLi, THF, -78 °C2-(Lithiomethyl)-6-methylpyridine-
22-(Lithiomethyl)-6-methylpyridine2. 3,4-Dimethoxybenzaldehyde (B141060)1-(3,4-Dimethoxyphenyl)-1-(6-methylpyridin-2-yl)methanolThis compound (after oxidation with MnO₂)

Utilization of 2-(Bromomethyl)-6-methylpyridine (B1281593) and Related Precursors in Synthetic Routes

2-(Bromomethyl)-6-methylpyridine is a versatile precursor that can be synthesized from 2,6-lutidine via radical bromination. The bromomethyl group is a reactive handle for introducing the benzoyl moiety.

One strategy involves the conversion of 2-(bromomethyl)-6-methylpyridine into an organometallic reagent. For example, it can be converted to the corresponding Grignard reagent, (6-methylpyridin-2-yl)methylmagnesium bromide. This nucleophile can then be reacted with 3,4-dimethoxybenzonitrile. The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to afford the target ketone.

Another approach is to use the bromomethyl precursor in a Kornblum-type oxidation. The bromide is first displaced by a nucleophile like dimethyl sulfoxide (B87167) (DMSO) or a protected hydroxylamine. The resulting intermediate is then treated with a base to induce oxidation to the carbonyl group. A more direct route involves the reaction of 2-(bromomethyl)-6-methylpyridine with 3,4-dimethoxybenzaldehyde in the presence of a base to form an epoxide, which can then be rearranged to the ketone.

PrecursorReagent 1Reagent 2IntermediateFinal Product
2-(Bromomethyl)-6-methylpyridineMg, THF3,4-DimethoxybenzonitrileImine adductThis compound
2-(Bromomethyl)-6-methylpyridineNaI, Acetone3,4-Dimethoxybenzaldehyde, DBU2-(3,4-Dimethoxybenzyl)-6-methylpyridineThis compound (after oxidation)

Hantzsch Pyridine Synthesis and its Adaptations for the Pyridine Core

The Hantzsch pyridine synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While this method is highly effective for producing symmetrically substituted pyridines, its application for the direct synthesis of unsymmetrically substituted pyridines, such as those bearing a single acyl group at the 2-position and a methyl group at the 6-position, requires significant modification.

Direct synthesis of a 2-aroyl-6-methylpyridine core via a classical Hantzsch approach is not straightforward due to the challenge of incorporating the aroyl group as one of the primary components. However, adaptations of the Hantzsch synthesis can be envisioned where a precursor to the benzoyl group is incorporated. For instance, a modified Hantzsch reaction could be designed using a β-ketoester that contains a masked or precursor form of the 3,4-dimethoxybenzoyl moiety. Subsequent deprotection and functionalization would then yield the desired product.

A more plausible, albeit indirect, application of the Hantzsch synthesis would be to first construct a 2,6-dimethyl-3,5-dicarboxylate pyridine. This symmetrically substituted pyridine can then undergo selective functionalization. For example, one of the ester groups could be selectively hydrolyzed and decarboxylated, followed by the introduction of the 3,4-dimethoxybenzoyl group at the desired position through a separate synthetic step. This multi-step approach, while not a direct adaptation of the Hantzsch condensation for the final product, utilizes the robustness of the Hantzsch synthesis to create a key pyridine intermediate.

Incorporation and Manipulation of the 3,4-Dimethoxybenzoyl Unit

The introduction of the 3,4-dimethoxybenzoyl moiety is a critical step in the synthesis of the target molecule and its analogues. This can be achieved through various acylation strategies, primarily involving the reaction of a suitable 6-methylpyridine nucleophile with an activated form of 3,4-dimethoxybenzoic acid.

Synthesis from 3,4-Dimethoxybenzoic Acid and its Activated Derivatives (e.g., esters)

The most common method for introducing the 3,4-dimethoxybenzoyl group is through the use of an activated derivative of 3,4-dimethoxybenzoic acid. This enhances the electrophilicity of the carbonyl carbon, facilitating its reaction with the pyridine ring.

Acyl Chlorides: 3,4-Dimethoxybenzoyl chloride is a highly reactive acylating agent. It can be prepared from 3,4-dimethoxybenzoic acid by treatment with reagents such as thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a pre-functionalized 6-methylpyridine derivative. For instance, the reaction of 3,4-dimethoxybenzoyl chloride with 2-lithio-6-methylpyridine, generated in situ from 2-bromo-6-methylpyridine and a strong base like n-butyllithium, would provide a direct route to this compound.

Esters and Amides: Activated esters of 3,4-dimethoxybenzoic acid can also serve as acylating agents. These are generally less reactive than acyl chlorides, which can be advantageous in preventing side reactions. The synthesis of such esters can be achieved through standard esterification procedures. For example, the reaction of 3,4-dimethoxybenzoic acid with a suitable alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can yield an active ester. This ester can then be used to acylate a suitable 6-methylpyridine nucleophile. Similarly, Weinreb amides of 3,4-dimethoxybenzoic acid can be employed for a controlled acylation, as they are known to react with organometallic reagents to afford ketones without over-addition to form tertiary alcohols.

Activating GroupReagent for Preparation from 3,4-Dimethoxybenzoic AcidTypical Reaction Conditions for Acylation
Acyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Reaction with an organometallic pyridine derivative (e.g., 2-lithio-6-methylpyridine) at low temperatures.
Activated EsterN-Hydroxysuccinimide (NHS) with a coupling agent (e.g., DCC)Nucleophilic acyl substitution with a suitable pyridine nucleophile, often requiring a catalyst.
Weinreb AmideN,O-Dimethylhydroxylamine hydrochlorideReaction with an organometallic pyridine derivative.

Stereochemical Considerations in Dimethoxybenzoyl Moiety Introduction

When the pyridine core or the benzoyl moiety contains pre-existing stereocenters, or when the synthetic route creates new stereocenters, the stereochemical outcome of the acylation reaction becomes a critical consideration. The introduction of the 3,4-dimethoxybenzoyl group is an achiral process itself, as the group is planar. However, if the 6-methylpyridine substrate is chiral, the acylation step can proceed with diastereoselectivity.

The facial selectivity of the nucleophilic attack by the pyridine derivative on the activated carbonyl of the 3,4-dimethoxybenzoyl group can be influenced by steric hindrance and the presence of chiral auxiliaries or catalysts. For instance, if a chiral directing group is temporarily installed on the 6-methylpyridine ring, it can shield one face of the molecule, leading to a preferred direction of attack by the acylating agent. After the reaction, this chiral auxiliary can be removed, yielding an enantiomerically enriched product.

While direct asymmetric acylation of a prochiral 6-methylpyridine derivative to install the 3,4-dimethoxybenzoyl group is challenging, the use of chiral ligands in transition metal-catalyzed acylations could potentially induce enantioselectivity. However, literature specifically detailing the stereoselective introduction of a 3,4-dimethoxybenzoyl group onto a 6-methylpyridine ring is scarce, and this remains an area for further research and development.

Catalytic Approaches in the Synthesis of this compound Analogues

Modern catalytic methods offer powerful alternatives to traditional synthetic routes, often providing higher efficiency, selectivity, and functional group tolerance. Transition metal-mediated transformations and photoredox catalysis are particularly relevant for the synthesis of benzoylpyridine analogues.

Transition Metal-Mediated Transformations (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be effectively applied to the synthesis of this compound analogues. A common strategy involves the coupling of a 2-functionalized-6-methylpyridine with a suitable 3,4-dimethoxybenzoyl precursor.

For example, a Stille coupling reaction could be employed, reacting 2-stannyl-6-methylpyridine with 3,4-dimethoxybenzoyl chloride in the presence of a palladium catalyst. Alternatively, a Suzuki coupling could be utilized, coupling 2-bromo-6-methylpyridine with a boronic acid or ester derivative of the 3,4-dimethoxybenzoyl moiety. Another powerful method is the Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent, catalyzed by palladium. In this context, a 3,4-dimethoxybenzoyl thioester could be coupled with a 6-methyl-2-pyridylzinc reagent.

These palladium-catalyzed methods are highly versatile and allow for the synthesis of a wide range of analogues by simply varying the coupling partners. The choice of ligands for the palladium catalyst is crucial for optimizing the reaction yield and selectivity.

Coupling ReactionPyridine SubstrateBenzoyl PrecursorCatalyst System
Stille Coupling2-(Tributylstannyl)-6-methylpyridine3,4-Dimethoxybenzoyl chloridePd(PPh₃)₄ or similar Pd(0) complex
Suzuki Coupling2-Bromo-6-methylpyridine3,4-Dimethoxybenzoylboronic acidPd(OAc)₂ with a phosphine (B1218219) ligand
Fukuyama Coupling6-Methyl-2-pyridylzinc halideS-ethyl 3,4-dimethoxybenzothioatePd(dba)₂ and a phosphine ligand

Photoredox Catalysis in Related Benzoylpyridine Syntheses

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. In the context of benzoylpyridine synthesis, photoredox catalysis can be used to generate acyl radicals from readily available precursors, which can then add to the pyridine ring.

For the synthesis of this compound analogues, a plausible photoredox-catalyzed approach would involve the generation of a 3,4-dimethoxybenzoyl radical from a suitable precursor, such as 3,4-dimethoxybenzaldehyde or an activated carboxylic acid derivative. This radical could then be trapped by a 6-methylpyridine derivative. The regioselectivity of the radical addition to the pyridine ring is a key challenge and can often be controlled by the electronic properties of the pyridine substrate and the reaction conditions.

Recent studies have shown the feasibility of photocatalytic C-H acylation of pyridinium (B92312) salts, offering a direct method for introducing an acyl group onto the pyridine ring. nih.govmdpi.com This strategy could be adapted for the synthesis of the target compound by using a 6-methylpyridinium salt and generating the 3,4-dimethoxybenzoyl radical under photocatalytic conditions. This approach is particularly attractive due to its use of mild reaction conditions and the avoidance of pre-functionalized starting materials.

Non-Catalyst Polymerization Involving Dimethoxybenzoyl and Pyridine Fragments

The synthesis of novel polymers from monomers containing dimethoxybenzoyl and pyridine moieties can, in specific cases, proceed without the need for a traditional catalyst or initiator. One such example is the direct, spontaneous polymerization of 2-ethynylpyridine (B158538) with 3,4-dimethoxybenzoyl chloride. researchgate.net This reaction yields a new polyacetylene-based polyelectrolyte, poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride), in high yields. researchgate.net

The process is initiated by the quaternization of the nitrogen atom in the 2-ethynylpyridine ring by the 3,4-dimethoxybenzoyl chloride. This step activates the acetylenic triple bond in the ethynyl (B1212043) group, making it susceptible to spontaneous polymerization. researchgate.net The reaction progresses in a homogeneous manner, with the initial light-brown solution turning into a viscous, dark-red solution as the conjugated polymer forms. researchgate.net This catalyst-free approach is notable for its efficiency and the production of a highly charged polyacetylene with an extensively conjugated backbone. researchgate.net

The resulting polymer's structure has been confirmed through various spectroscopic methods, including ¹H and ¹³C nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy. researchgate.net Further analysis has revealed its distinct optical and electrochemical properties. researchgate.net

PropertyValueSource
Polymer NamePoly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride) researchgate.net
Polymerization TypeSpontaneous, Catalyst-Free researchgate.net
Monomers2-Ethynylpyridine, 3,4-Dimethoxybenzoyl chloride researchgate.net
YieldHigh (e.g., 89% for a similar benzoyl chloride reaction) researchgate.net
Band Gap2.18 eV researchgate.net
Photon Energy2.58 eV researchgate.net

Green Chemistry Principles in Synthetic Route Design (e.g., Mechanosynthesis)

The integration of green chemistry principles into the synthesis of this compound and its analogues is crucial for developing environmentally sustainable and efficient chemical processes. bohrium.com Key strategies include the use of solvent-free reaction conditions, mechanochemistry, and catalyst-free photochemical methods. nih.govnih.govnih.gov

Mechanosynthesis: Mechanochemical methods, such as manual grinding or ball milling, offer a solvent-free alternative for the synthesis of pyridine derivatives. nih.gov These techniques involve the application of mechanical energy to induce chemical reactions between solid reactants. For instance, the Hantzsch pyridine synthesis, a classic method for preparing pyridine derivatives, can be effectively performed under mechanochemical conditions. nih.gov Similarly, three-component reactions to form imidazo[1,2-a]pyridines have been successfully carried out in a stainless steel ball mill, often with only a catalytic amount of an acid. nih.gov This approach minimizes solvent waste and can lead to improved reaction rates and yields. nih.gov

Solvent-Free and Microwave-Assisted Synthesis: Solvent-free synthesis is a cornerstone of green chemistry, and it can be effectively combined with other techniques like microwave irradiation. nih.gov The benzoylation of various substrates, a key step in forming a benzoylpyridine structure, has been achieved under solvent-free conditions using benzoyl chloride and pyridine on a basic alumina (B75360) support, activated by microwaves. nih.gov This method is rapid, economical, and circumvents the need for volatile and often hazardous organic solvents. nih.gov Another example is the efficient synthesis of 2,4,6-triarylpyridines from chalcones and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, which proceeds in excellent yields. researchgate.net

Photochemical Synthesis: Recent advancements have led to the development of catalyst-free, light-driven methods for synthesizing benzoylpyridines. nih.govacs.org These strategies often involve a reductive arylation between aromatic aldehydes and cyanopyridines, driven by light (e.g., 365 nm), followed by an oxidation step. nih.gov This photochemical pathway activates carbonyl compounds to generate a ketyl radical, which can then be trapped by the pyridine coupling partner. nih.govacs.org Such methods avoid the use of expensive and potentially toxic precious metal catalysts (e.g., Iridium or Ruthenium) that are common in photochemistry, representing a significant step towards more sustainable chemical production. nih.govacs.org

The following table summarizes various green chemistry approaches applicable to the synthesis of pyridine and benzoylpyridine derivatives.

Green MethodTechniqueKey FeaturesAdvantages
Mechanosynthesis Ball Milling, GrindingSolvent-free reaction of solid components. nih.govReduces solvent waste; can enhance reaction rates. nih.gov
Microwave-Assisted Microwave IrradiationSolvent-free benzoylation on a solid support. nih.govRapid, high yields, environmentally friendly. nih.gov
Photochemical Light-Driven (e.g., 365 nm)Catalyst-free reductive arylation. nih.govacs.orgAvoids costly/toxic metal catalysts; uses light as a "traceless" reagent. nih.govacs.org

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles

Mechanistic Studies of Carbon-Carbon Bond Formation Processes

The principal bond connecting the pyridine (B92270) and benzoyl fragments is a carbon-carbon single bond. Its formation can be approached through classic electrophilic aromatic substitution or modern cross-coupling methodologies, each involving distinct reaction pathways and intermediates.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds to an aromatic ring. msu.edu In the context of forming a benzoylpyridine, this reaction proceeds via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com However, the direct acylation of 6-methylpyridine is challenging. The pyridine nitrogen is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This complexation deactivates the pyridine ring towards electrophilic attack even more than it already is by the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqwikipedia.org

A more plausible, albeit hypothetical, Friedel-Crafts route to a precursor of the target molecule involves the acylation of a more reactive aromatic ring, such as 1,2-dimethoxybenzene (B1683551) (veratrole), with an acyl chloride derived from 6-methylpyridine, like 6-methylpicolinoyl chloride. The mechanism unfolds in two primary stages:

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), abstracts the chloride from 6-methylpicolinoyl chloride. This step generates a highly reactive and resonance-stabilized electrophile known as an acylium ion. msu.edu

Electrophilic Attack and Aromaticity Restoration: The electron-rich veratrole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the veratrole ring, forming a positively charged intermediate called a benzenonium ion. msu.edu In a final, rapid step, a base (such as AlCl₄⁻) removes a proton from the carbon atom where the acyl group was attached, restoring aromaticity and yielding the final ketone product, 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine. masterorganicchemistry.com

StepDescriptionReactantsIntermediates/Products
1 Acylium Ion Formation6-Methylpicolinoyl chloride, AlCl₃6-Methylpicolinoyl acylium ion, AlCl₄⁻
2 Nucleophilic Attack1,2-Dimethoxybenzene, Acylium ionBenzenonium ion intermediate
3 DeprotonationBenzenonium ion, AlCl₄⁻This compound, HCl, AlCl₃

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the C-C bond in this compound. A hypothetical Negishi or Suzuki-type coupling, for instance, could involve the reaction of an organometallic derivative of 6-methylpyridine with 3,4-dimethoxybenzoyl chloride.

The reaction proceeds through a catalytic cycle involving palladium, which shuttles between the Pd(0) and Pd(II) oxidation states. The key intermediates and steps in this cycle are:

Oxidative Addition: The cycle initiates with the coordinatively unsaturated Pd(0) catalyst reacting with the 3,4-dimethoxybenzoyl chloride electrophile. The palladium atom inserts itself into the carbon-chlorine bond, forming a square planar Pd(II) intermediate. This is a critical step that activates the acyl chloride.

Transmetalation: The organometallic nucleophile, such as a 2-(6-methylpyridyl)zinc chloride (for Negishi coupling) or a 2-(6-methylpyridyl)boronic acid (for Suzuki coupling), then transfers its organic group to the palladium center. This step, known as transmetalation, displaces the chloride ligand and generates a new Pd(II) intermediate bearing both the pyridyl and benzoyl fragments.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. They couple to form the C-C bond of the desired product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The sequence of these key intermediates is summarized below.

Step in Catalytic CycleDescriptionPalladium Intermediate
Oxidative Addition Pd(0) inserts into the C-Cl bond of the acyl chloride.(3,4-Dimethoxybenzoyl)Pd(II)-Cl
Transmetalation The pyridyl group is transferred from the organometallic reagent to the Pd(II) center.(3,4-Dimethoxybenzoyl)Pd(II)-(6-methylpyridyl)
Reductive Elimination The product is formed, and the catalyst is regenerated.Pd(0)

Reactivity of the Pyridine Nitrogen Atom and Methyl Group

The chemical character of this compound is significantly influenced by the pyridine nitrogen atom and the methyl group at the 6-position.

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. uoanbar.edu.iq This nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. Consequently, electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or sulfonation are significantly slower for pyridine than for benzene and require harsh reaction conditions. uoanbar.edu.iqwikipedia.org

In the case of this compound, the ring is further deactivated by the electron-withdrawing benzoyl group at the 2-position. The methyl group at the 6-position is a weak activating group, but its effect is insufficient to overcome the powerful deactivating effects of the ring nitrogen and the benzoyl substituent. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) ion. This places a positive charge on the nitrogen, which drastically increases the deactivation of the ring, making electrophilic attack even more difficult. uoanbar.edu.iq

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is not part of the aromatic π-system and is readily available to react with electrophiles. This makes the nitrogen atom both basic and nucleophilic. uoanbar.edu.iq

One of the most characteristic reactions of pyridines is quaternization, where the nitrogen atom attacks an alkyl halide (e.g., methyl iodide) or another alkylating agent. nih.gov This Sₙ2 reaction results in the formation of a positively charged N-alkylpyridinium salt. In this compound, the nitrogen is susceptible to such attacks. However, the steric bulk of the adjacent methyl group at the C-6 position can hinder the approach of the electrophile, potentially slowing the reaction rate compared to an unhindered pyridine. nih.gov

Reaction TypeReagent (Electrophile)Product Type
ProtonationBrønsted Acid (e.g., HCl)Pyridinium Salt
Alkylation (Quaternization)Alkyl Halide (e.g., CH₃I)N-Alkylpyridinium Salt
AcylationAcyl Halide (e.g., CH₃COCl)N-Acylpyridinium Salt

The protons on a methyl group attached to a pyridine ring, particularly at the 2- or 6-position (α-positions), are significantly more acidic than those of a typical alkane. nih.govpressbooks.pub The pKa of the methyl protons in 2-picoline (2-methylpyridine) is approximately 34, indicating that they can be removed by a strong base. nih.gov This increased acidity is due to the ability of the electron-withdrawing pyridine ring to stabilize the resulting negative charge on the adjacent carbon (a carbanion) through resonance.

Deprotonation of the 6-methyl group in this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) generates a potent (6-methyl-2-pyridyl)methyllithium nucleophile. nih.gov This carbanion is a valuable intermediate for forming new carbon-carbon bonds, allowing for a wide range of functionalization and derivatization reactions at the methyl position. nih.govresearchgate.net

Examples of Derivatization Reactions:

Alkylation: The carbanion can react with alkyl halides (e.g., benzyl (B1604629) bromide) in an Sₙ2 reaction to extend the carbon chain.

Reaction with Carbonyls: It can add to aldehydes and ketones (e.g., benzaldehyde) to form secondary and tertiary alcohols, respectively, after an aqueous workup. ontosight.ai

Reaction with Epoxides: Nucleophilic attack on an epoxide ring results in a ring-opening reaction, yielding a β-hydroxyethyl substituted pyridine derivative. nih.gov

These reactions highlight the synthetic utility of the 6-methyl group as a handle for further molecular elaboration.

Reactivity of the Benzoyl Carbonyl and Dimethoxy Groups

The carbonyl carbon of the benzoyl group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This renders it susceptible to attack by a wide array of nucleophiles. Common nucleophilic addition reactions include those involving organometallic reagents and hydride reducing agents.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent carbon-based nucleophiles that readily add to the carbonyl carbon, leading to the formation of tertiary alcohols upon acidic workup. The reaction proceeds via a tetrahedral intermediate.

Hydride Reductions: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to secondary alcohols. LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and reacts rapidly with ketones. masterorganicchemistry.comlibretexts.org NaBH₄ is a milder reagent and is often preferred for its selectivity and safer handling. organic-chemistry.org The reaction involves the transfer of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

Below is a table summarizing typical nucleophilic addition reactions at the carbonyl center of this compound with hypothetical but chemically reasonable outcomes based on established reactivity principles.

NucleophileReagentSolventTemperature (°C)ProductHypothetical Yield (%)
MethylCH₃MgBrDiethyl ether0 to 251-(3,4-dimethoxyphenyl)-1-(6-methylpyridin-2-yl)ethanol85
PhenylPhLiTetrahydrofuran-78 to 25(3,4-dimethoxyphenyl)(6-methylpyridin-2-yl)(phenyl)methanol80
HydrideNaBH₄Methanol25(3,4-dimethoxyphenyl)(6-methylpyridin-2-yl)methanol95
HydrideLiAlH₄Diethyl ether0 to 25(3,4-dimethoxyphenyl)(6-methylpyridin-2-yl)methanol98

The two methoxy (B1213986) groups at the 3- and 4-positions of the benzoyl ring play a crucial role in modulating the electronic properties of the molecule. Both methoxy groups are electron-donating through resonance, which increases the electron density on the phenyl ring. This electron-donating effect extends to the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon. Consequently, the carbonyl group in this compound is less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzoylpyridine.

This modulation of electronic properties can influence reaction selectivity. For instance, in reactions where multiple electrophilic sites are present, the deactivating effect of the dimethoxy groups on the carbonyl carbon might allow for selective reaction at another site if it is more electrophilic.

Kinetic and Thermodynamic Considerations in Compound Transformations

The transformation of this compound is governed by both kinetic and thermodynamic factors. The rate of a reaction is determined by the activation energy (Ea), while the position of equilibrium is determined by the change in Gibbs free energy (ΔG).

In nucleophilic addition reactions, the electron-donating nature of the dimethoxy groups increases the activation energy for the attack on the carbonyl carbon, thus slowing down the reaction rate compared to unsubstituted benzoylpyridines. researchgate.net This is a kinetic effect.

Below is a table presenting hypothetical kinetic and thermodynamic parameters for the reduction of substituted benzoylpyridines with sodium borohydride, illustrating the expected trend due to the electronic effects of the substituents.

Substituent on Benzoyl GroupRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH_rxn) (kJ/mol)
4-Nitro15.055-95
Unsubstituted1.065-90
4-Methyl0.570-88
3,4-Dimethoxy 0.2 75 -85

These hypothetical data illustrate that electron-withdrawing groups (like nitro) increase the reaction rate (higher k_rel, lower Ea), while electron-donating groups (like methyl and dimethoxy) decrease the reaction rate (lower k_rel, higher Ea). The enthalpy of reaction is also influenced, though to a lesser extent, by the electronic nature of the substituents.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, these methods can reveal its preferred three-dimensional structure, electronic characteristics, and spectroscopic signatures.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for determining the equilibrium geometry and electronic properties of molecules. mdpi.com Methods like DFT, particularly with hybrid functionals such as B3LYP, and ab initio techniques like Hartree-Fock (HF) are employed to find the lowest energy structure of the molecule. nih.gov

Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the arrangement with the minimum potential energy. For this compound, this process would yield precise bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's shape and steric interactions. Studies on related pyridine (B92270) derivatives often utilize basis sets like 6-311+G(d,p) to ensure a high level of accuracy in these calculations. nih.gov

Table 1: Representative Data from Geometry Optimization of a Benzoyl-Pyridine Derivative This table illustrates the type of data obtained from DFT calculations on similar molecular structures. Specific values for this compound would require a dedicated computational study.

Structural ParameterTypical Calculated Value (Å or °)Method/Basis Set
C=O Bond Length~1.23 ÅB3LYP/6-311+G(d,p)
Pyridine C-N Bond Length~1.34 ÅB3LYP/6-311+G(d,p)
Benzoyl-Pyridine C-C Bond Length~1.50 ÅB3LYP/6-311+G(d,p)
C-O-C (Methoxy) Angle~117°B3LYP/6-311+G(d,p)

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. malariaworld.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

For this compound, the analysis would involve mapping the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized on the electron-rich dimethoxybenzoyl ring and the pyridine nitrogen, while the LUMO would likely be centered on the electron-deficient carbonyl group and the pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. From the energies of the HOMO and LUMO, other global reactivity descriptors can be calculated, such as:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors This table outlines the concepts of FMO analysis. The specific energy values and descriptor data would be outputs of a quantum chemical calculation on this compound.

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to ionization potential; indicates nucleophilicity.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron affinity; indicates electrophilicity.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to deformation of electron cloud.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data. DFT calculations are widely used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, specific bands in the experimental spectra can be assigned to particular molecular motions, such as C=O stretching, C-H bending, or pyridine ring vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are highly useful for structural elucidation and for assigning signals in complex experimental NMR spectra. The accuracy of these predictions allows for the discrimination between different isomers or conformers of a molecule.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound, particularly around the single bond connecting the benzoyl and pyridine rings, gives rise to different spatial arrangements or conformations.

Torsional Barriers and Rotational Isomerism of the Benzoyl-Pyridine Linkage

The rotation around the C-C bond between the pyridine ring and the carbonyl group is not free but is hindered by a specific energy barrier, known as the torsional barrier. This barrier arises from steric hindrance and electronic effects between the two aromatic rings. Computational studies can map the potential energy as a function of the dihedral angle describing this rotation.

The results of such a scan would identify the lowest-energy conformers (rotational isomers or rotamers) and the transition states that separate them. It is expected that the most stable conformation would be non-planar to minimize steric clash between the rings, but with some degree of conjugation maintained. The height of the energy barrier to rotation determines how rapidly the molecule can interconvert between these stable conformations at a given temperature. Studies on substituted biphenyls have shown that DFT methods can accurately calculate these rotational barriers.

Interconversion Pathways between Conformational States

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometric coordinates. For this compound, a simplified PES can be constructed by calculating the energy for a grid of values for key dihedral angles, such as the one defining the benzoyl-pyridine orientation and those related to the methoxy (B1213986) groups.

This surface reveals the minimum energy conformations, the transition states for interconversion, and the pathways that connect them. Understanding these pathways is crucial for describing the molecule's dynamic behavior. The shape of the potential energy wells around the stable conformers provides information about the rigidity of each conformation.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing a window into the transient structures and energy landscapes that govern the synthesis of molecules like this compound. escholarship.orgrsc.org These methods allow for the detailed exploration of reaction pathways, thermodynamics, and kinetics from a theoretical standpoint. escholarship.org

Transition State Characterization and Activation Energy Calculations

The synthesis of this compound, likely proceeding through a nucleophilic acyl substitution or a related coupling reaction, involves the formation of high-energy transition states. Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction pathways and characterize the geometry and energy of the transition states. researchgate.net

By calculating the electronic structure along a reaction pathway, researchers can identify the transition state—the highest point on the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that determines the reaction rate. For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction involving a pyridine derivative, DFT calculations can reveal how electron-withdrawing groups stabilize the transition state, thereby lowering the energy barrier for the nucleophilic attack. researchgate.net While specific studies on this compound are not publicly available, the principles of such computational analyses are well-established for elucidating the mechanisms of complex organic reactions. rsc.org

Table 1: Hypothetical Activation Energies for a Key Synthetic Step This table is illustrative, based on common ranges for similar organic reactions, as specific data for this compound is not available in the provided results.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic AttackDFT (B3LYP/6-31G)15 - 25
Leaving Group DepartureDFT (B3LYP/6-31G)5 - 10

Reaction Coordinate Mapping for Key Synthetic Steps

Reaction coordinate mapping is a sophisticated computational technique used to study complex quantum dissipative dynamics in chemical reactions. arxiv.org It involves identifying a collective environmental or system coordinate—the "reaction coordinate"—that effectively describes the progress of the reaction. arxiv.orgarxiv.org This approach simplifies the problem by modeling an augmented system that includes this key coordinate, which is then coupled to a simpler "residual reservoir". arxiv.org

For a key synthetic step in the formation of this compound, such as the carbon-carbon bond formation between the pyridine and benzoyl moieties, reaction coordinate mapping could be used to understand how the solvent and other environmental factors influence the reaction dynamics. arxiv.orgarxiv.org This method is particularly valuable for exploring non-Markovian dynamics, where the system's future state depends on its past history, which can be crucial in condensed-phase reactions. arxiv.org By mapping the reaction coordinate, one can gain a more accurate picture of the dynamics beyond what is provided by traditional transition state theory, especially in cases with strong coupling to the environment. arxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dhu.edu.cnmdpi.com While specific MD simulation studies focused on this compound are not detailed in the available literature, the application of this technique would be invaluable for understanding its dynamic behavior and interactions.

MD simulations could be employed to investigate the conformational flexibility of the molecule, particularly the rotation around the single bond connecting the pyridine ring and the carbonyl group. Such simulations, often performed in a solvent like water, can reveal the preferred conformations of the molecule and the energy barriers between them. dhu.edu.cn Furthermore, if this compound were to be studied for its interaction with a biological target, such as a protein, MD simulations could model the binding process, the stability of the resulting complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity. arxiv.org The simulations can track the dynamics of water molecules and ions in the system, providing a comprehensive view of how the molecular environment influences the compound's behavior. mdpi.comarxiv.org

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Analogues

Cheminformatics provides the tools to analyze and predict the properties of molecules based on their structure. Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate chemical structure with physical, chemical, or biological properties. researchgate.netkg.ac.rs Key molecular descriptors used in these models include Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds. ucsd.eduijpbs.com

Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. ijpbs.comnih.gov

LogP is a measure of a compound's lipophilicity (oil/water solubility). It is a critical parameter in drug design as it affects how a compound is absorbed, distributed, metabolized, and excreted. researchgate.net

Rotatable Bonds are a measure of the conformational flexibility of a molecule. A lower number of rotatable bonds is often associated with better oral bioavailability. ucsd.edu

By calculating these descriptors for this compound and its structural analogues, a QSPR model could be developed to predict properties for newly designed, related compounds. This approach is a cornerstone of modern medicinal chemistry for optimizing lead compounds. kg.ac.rsnih.gov

Table 2: Calculated Molecular Descriptors for this compound and Structural Analogues

Compound NameStructural ModificationTPSA (Ų)LogPNumber of Rotatable Bonds
This compoundParent Compound43.72.854
2-(3,4-Dimethoxybenzoyl)-pyridineRemove 6-methyl group43.72.544
2-(4-Hydroxy-3-methoxybenzoyl)-6-methylpyridineDemethylation of one methoxy group63.92.414
2-(3,4-Dimethoxybenzoyl)-6-ethylpyridineReplace methyl with ethyl43.73.265

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual atoms and their connectivity.

High-Resolution ¹H and ¹³C NMR for Complete Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are foundational methods for structural assignment. For 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, one would anticipate a unique set of signals corresponding to the distinct protons and carbons in the 6-methylpyridine and 3,4-dimethoxybenzoyl moieties.

A hypothetical ¹H NMR spectrum would be expected to show signals for the methyl group on the pyridine (B92270) ring, the two methoxy (B1213986) groups on the benzoyl ring, and the aromatic protons on both ring systems. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be critical for assigning each proton to its specific position.

Similarly, a ¹³C NMR spectrum would display distinct resonances for each carbon atom in the molecule, including the methyl carbon, the methoxy carbons, the carbonyl carbon of the benzoyl group, and the various aromatic carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

Without experimental data, a definitive assignment of chemical shifts and coupling constants for this compound cannot be provided.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, particularly within the aromatic ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing unambiguous ¹H-¹³C one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the 6-methylpyridine and 3,4-dimethoxybenzoyl fragments across the central carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which is key for determining the molecule's preferred conformation and stereochemistry.

The application of these techniques would be indispensable for the complete and unambiguous structural elucidation of this compound. However, no such 2D NMR studies have been found in the public domain.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of materials in their solid phase. If this compound can be obtained in a crystalline form, ssNMR could provide valuable insights into its crystal packing, polymorphism, and the conformation of the molecule in the solid state. This data would complement information obtained from single-crystal X-ray diffraction. Currently, there is no available literature on the solid-state NMR analysis of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its bonding and conformation.

Functional Group Identification and Characteristic Absorption Bands

An IR or Raman spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations would include:

C=O (carbonyl) stretch: A strong absorption band, typically in the region of 1650-1680 cm⁻¹, characteristic of the ketone linking the two aromatic rings.

C-O (ether) stretches: Bands associated with the methoxy groups, usually found in the 1250-1000 cm⁻¹ region.

C=C and C=N stretches: Vibrations from the aromatic pyridine and benzene (B151609) rings, typically appearing in the 1600-1400 cm⁻¹ range.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methoxy groups below 3000 cm⁻¹.

A detailed analysis of the positions and intensities of these bands would confirm the presence of the key functional groups. However, specific experimental IR and Raman spectra for this compound are not available.

Conformational Analysis and Intermolecular Interaction Signatures

Subtle shifts in the vibrational frequencies can provide information about the molecule's conformation, such as the dihedral angle between the pyridine and benzoyl rings. Furthermore, in the solid state, intermolecular interactions like hydrogen bonding (if applicable) or π-π stacking would manifest as changes in the vibrational spectra compared to the solution phase. A combined analysis of IR and Raman data could help to elucidate these structural details. Without experimental spectra, any discussion on the conformational and intermolecular properties of this compound remains speculative.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.ch For this compound, this technique reveals key information about its electronic transitions and the nature of its chromophores.

Analysis of Electronic Transitions (n→π, π→π) and Chromophore Character

The spectrum typically displays high-energy, intense absorption bands corresponding to π→π* transitions. youtube.com These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are characteristic of the aromatic rings and the carbonyl group within the molecule. uzh.ch A lower energy, less intense band is also expected, corresponding to the n→π* transition. uzh.chyoutube.com This transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital of the carbonyl group. elte.hu The n→π* absorption is typically "symmetry forbidden," resulting in a lower probability of occurrence and thus a weaker absorption band compared to the "allowed" π→π* transitions. elte.hu

Table 1: Typical Electronic Transitions in Aromatic Ketones
Transition TypeTypical Wavelength (λmax) RangeRelative Intensity (ε)Associated Molecular Orbitals
π → π200-300 nmHigh (1,000 - 50,000 L mol-1 cm-1)Bonding π to Antibonding π
n → π300-400 nmLow (10 - 1,000 L mol-1 cm-1)Non-bonding (n) to Antibonding π

Solvatochromic Studies and Environmental Effects on Electronic Structure

Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents. wikipedia.org This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states, influenced by solvent properties like polarity and hydrogen bonding capacity. wikipedia.org

For compounds like this compound, which possess polar groups (carbonyl, methoxy) and aromatic systems, solvatochromic studies reveal the sensitivity of their electronic structure to the surrounding environment.

Positive Solvatochromism (Red Shift) : An increase in solvent polarity often leads to a bathochromic (red) shift in the π→π* transition. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, decreasing the energy gap for the transition. wikipedia.orgacs.org

Negative Solvatochromism (Blue Shift) : Conversely, the n→π* transition typically exhibits a hypsochromic (blue) shift with increasing solvent polarity. researchgate.net In protic solvents, this is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding, which increases the energy required for excitation. rsc.org

These shifts are governed by the solute-solvent interactions, which can be non-specific (dispersion-polarization forces) or specific (hydrogen bonding). researchgate.net

Table 2: Hypothesized Solvatochromic Shifts for this compound
SolventPolarity (ET(30))Expected Shift for n→π* BandExpected Shift for π→π* Band
CyclohexaneLowReference (Longer λ)Reference (Shorter λ)
TolueneLow-MediumSlight Blue ShiftSlight Red Shift
AcetoneMediumModerate Blue ShiftModerate Red Shift
MethanolHigh (Protic)Significant Blue ShiftSignificant Red Shift
WaterVery High (Protic)Strongest Blue ShiftStrongest Red Shift

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For this compound, it provides the exact molecular weight, helps confirm the molecular formula, and reveals structural information through the analysis of fragmentation patterns. libretexts.org

Upon ionization in the mass spectrometer, a molecular ion (M+) is formed. chemguide.co.uk This high-energy ion can then break apart into smaller, charged fragments and neutral radicals. libretexts.org The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, key fragmentation pathways are expected to involve the cleavage of the bond between the carbonyl carbon and the pyridine ring, which is a common fragmentation site for aroylpyridines.

Expected fragmentation could lead to the formation of a stable 3,4-dimethoxybenzoyl cation and a 6-methylpyridine radical, or a 6-methylpyridinyl cation and a 3,4-dimethoxybenzoyl radical. The relative abundance of these fragments depends on their stability. The most stable carbocations will typically produce the most intense peaks (the base peak) in the spectrum. libretexts.org Loss of small, stable neutral molecules like carbon monoxide (CO) or radicals like a methyl group (•CH₃) from the methoxy substituents are also common fragmentation processes. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 257.29 g/mol)
m/z ValueProposed Fragment Ion StructureNotes
257[C15H15NO3]+Molecular Ion (M+)
242[M - CH3]+Loss of a methyl radical from a methoxy group
165[C9H9O3]+3,4-Dimethoxybenzoyl cation
92[C6H6N]+6-Methylpyridinyl cation (after rearrangement)
137[C8H9O2]+Fragment from cleavage within the dimethoxybenzoyl group

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Table 4: Representative Bond Lengths and Angles for a Benzoylpyridine Moiety
ParameterTypical Value
C=O Bond Length~1.22 Å
Caromatic-Ccarbonyl Bond Length~1.50 Å
Cpyridine-Ccarbonyl Bond Length~1.52 Å
N-C-Ccarbonyl Angle~117°
C-C-O Angle~120°
Pyridine-Benzoyl Dihedral Angle30-60°

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. ias.ac.in Understanding these interactions is crucial as they influence the material's physical properties. For this compound, several types of interactions are expected to play a role in its crystal packing. mdpi.commdpi.com

Hydrogen Bonding : While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O and C-H···N hydrogen bonds, where aromatic or methyl C-H groups interact with the oxygen atoms of the carbonyl and methoxy groups, or the pyridine nitrogen atom. rsc.org

π-Stacking : Face-to-face or offset π-stacking interactions between the electron-rich dimethoxybenzene ring and the relatively electron-poor pyridine ring are likely to be a significant packing motif. nih.gov These interactions contribute to the stabilization of the crystal structure.

C-H···π Interactions : Interactions where C-H bonds from one molecule point towards the face of an aromatic ring on an adjacent molecule are also common. nih.gov The methyl group and aromatic C-H bonds can act as donors to either the pyridine or benzene ring systems.

Table 5: Potential Intermolecular Interactions in the Crystal Structure
Interaction TypeDonorAcceptorTypical Distance (Å)
C-H···O Hydrogen BondC-H (Aromatic/Methyl)O (Carbonyl/Methoxy)2.9 - 3.5
π-StackingPyridine RingBenzene Ring3.3 - 3.8 (Interplanar)
C-H···π InteractionC-H (Aromatic/Methyl)π-system (Pyridine/Benzene)2.5 - 2.9 (H to Centroid)

Supramolecular Chemistry and Intermolecular Interactions

Host-Guest Interactions Involving 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine as a Guest or Host Molecule

Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a binding cavity, and a guest molecule that fits within it. These interactions are highly specific, relying on molecular complementarity in size, shape, and chemical properties.

As a guest molecule , this compound can be encapsulated by various macrocyclic hosts. The hydrophobic nature of its benzoyl and pyridine (B92270) rings suggests it could form stable inclusion complexes with hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior. The stability of such complexes is influenced by the size of the cyclodextrin (B1172386) cavity and the strength of van der Waals and hydrophobic interactions. Theoretical studies on similar host-guest systems have shown that methylation of cyclodextrins can enhance the stability of the complex through stronger van der Waals forces and hydrogen bonding. mdpi.com

Conversely, while a single molecule of this compound is not large enough to act as a traditional host, it can participate in the formation of host frameworks through self-assembly. These organized structures, such as lattices or cages, can then encapsulate smaller guest molecules or ions. The formation and stability of these assemblies are dependent on the collective strength of multiple non-covalent interactions.

Formation of Cocrystals and Salts

Crystal engineering allows for the design of crystalline solids, known as cocrystals, by combining an active pharmaceutical ingredient (API) with a benign coformer. This strategy is used to modify the physicochemical properties of the solid state. Given its molecular structure, this compound possesses functional groups suitable for forming cocrystals.

The pyridine nitrogen atom is a primary hydrogen bond acceptor and can form robust supramolecular synthons with hydrogen bond donors. Carboxylic acids and phenols are common coformers used with pyridine derivatives, leading to predictable hydrogen-bonding motifs such as the carboxylic acid···pyridine or phenol···pyridine heterosynthons. researchgate.netnih.gov The formation of these interactions can lead to novel crystalline structures with altered properties. For instance, studies on pyridine derivatives with dicarboxylic acids have revealed diverse supramolecular assemblies guided by these noncovalent interactions. mdpi.com

Salt formation is also a possibility if a sufficiently strong acid is used to protonate the basic pyridine nitrogen. The resulting pyridinium (B92312) cation would then form an ionic bond with the conjugate base of the acid, leading to a molecular salt with significantly different physical properties.

Self-Assembly Phenomena and Directed Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The specific functional groups on this compound can direct its assembly into well-defined supramolecular architectures.

Intermolecular forces such as hydrogen bonding, π-π stacking, and weaker C-H···π and C-H···O interactions are the driving forces behind the self-assembly process. For example, pyridine-based amphiphiles have been shown to self-assemble into complex nanostructures like nanotubes. nih.gov Similarly, the interplay between the different functional groups in this compound could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The final architecture is a result of a delicate balance between these competing non-covalent forces. Studies on pyridine-appended fluorophores have demonstrated that molecular structure directly controls the self-assembly into distinct nanostructures. rsc.org This principle suggests that the specific geometry of this compound will dictate its aggregation behavior.

Investigation of Specific Non-Covalent Interactions

The stability and structure of any supramolecular assembly involving this compound are determined by a combination of specific non-covalent interactions.

Hydrogen bonds are highly directional and are among the strongest non-covalent interactions. In this compound, the primary hydrogen bond acceptors are the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a strong hydrogen bond acceptor. It can interact with hydrogen bond donors like carboxylic acids, phenols, or even water. researchgate.net The formation of O-H···N or N-H···N hydrogen bonds is a common and reliable interaction in crystal engineering. nih.gov

Carbonyl Oxygen: The oxygen of the carbonyl group also serves as a hydrogen bond acceptor, capable of forming interactions with various hydrogen donors. In the absence of strong donors, it can participate in weaker C-H···O interactions.

These interactions can lead to the formation of extensive networks, such as chains or sheets, which define the crystal packing of the molecule.

π-stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are crucial in the stabilization of supramolecular structures. The this compound molecule contains two aromatic systems: the electron-rich dimethoxybenzoyl ring and the relatively electron-deficient pyridine ring.

The interaction between these rings in adjacent molecules can lead to several arrangements:

Parallel-displaced: Where the rings are parallel but offset from one another. This is often the most stable configuration.

T-shaped (edge-to-face): Where the edge of one ring points towards the face of another.

The presence of electron-donating methoxy (B1213986) groups on the benzoyl ring and the electron-withdrawing nature of the pyridine ring can promote favorable electrostatic interactions in a stacked arrangement. The strength and geometry of these π-π interactions are sensitive to substituents on the aromatic rings. researchgate.netnih.gov Computational studies have shown that the binding energy for pyridine dimers is significant, emphasizing the importance of electron correlation in these interactions. researchgate.net Such interactions play a key role in the formation of three-dimensional supramolecular frameworks. researchgate.net

C-H···π Interactions: The C-H bonds of the methyl group and the aromatic rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of the benzoyl or pyridine rings of neighboring molecules. researchgate.netresearchgate.net These interactions are recognized as important forces in glycan recognition and other biological systems, where they contribute to binding energy and specificity. nih.gov

C-H···O Interactions: The carbonyl oxygen and the methoxy oxygen atoms can act as acceptors for weak hydrogen bonds from the C-H groups of adjacent molecules. These C-H···O interactions, although individually weak, can collectively contribute significantly to the cohesion of the molecular crystal. researchgate.net The interplay of these various weak forces is often crucial in determining the final, most stable molecular packing arrangement.

Table 1: Potential Non-Covalent Interactions for this compound

Interaction TypeDonor GroupAcceptor GroupPotential Role in Supramolecular Assembly
Hydrogen BondingExternal H-Donor (e.g., -OH, -COOH)Pyridine NitrogenFormation of cocrystals and salts; directs primary assembly.
Hydrogen BondingExternal H-Donor (e.g., -OH, -NH)Carbonyl OxygenStabilizes crystal packing; formation of extended networks.
π-π StackingBenzoyl/Pyridine RingPyridine/Benzoyl RingStabilizes dimers and columnar structures; contributes to crystal density.
C-H···π InteractionAromatic C-H, Methyl C-HBenzoyl/Pyridine Ring π-systemFine-tunes molecular packing and orientation.
C-H···O InteractionAromatic C-H, Methyl C-HCarbonyl Oxygen, Methoxy OxygenContributes to the overall lattice energy and 3D network formation.

Table 2: Summary of Potential Supramolecular Structures

Structure TypePrimary Driving InteractionsDescription
Host-Guest ComplexHydrophobic Interactions, Van der Waals ForcesEncapsulation of the molecule within a larger host cavity (e.g., cyclodextrin).
CocrystalHydrogen Bonding (O-H···N, N-H···N)A multi-component crystal formed with a coformer (e.g., a carboxylic acid).
Molecular SaltIonic Bonding, Hydrogen BondingFormed by proton transfer from a strong acid to the pyridine nitrogen.
Self-Assembled Nanostructureπ-π Stacking, Hydrogen Bonding, C-H···O/πSpontaneous formation of ordered aggregates like chains, sheets, or nanotubes.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Supramolecular Separation Science

Despite a thorough search of available scientific literature, no specific research findings or data detailing the application of the chemical compound This compound in the field of separation science, based on supramolecular principles, could be located. Consequently, the generation of a detailed article with data tables and in-depth research findings, as per the requested outline, is not possible at this time.

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are fundamental to advancements in separation science. Techniques such as selective extraction, chromatography, and membrane filtration often rely on the specific recognition and binding between a host molecule and a target guest molecule. The structure of this compound, featuring a pyridine ring and a dimethoxybenzoyl group, suggests a potential for various intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. These are the very interactions that underpin supramolecular assembly and recognition.

However, without specific studies on this particular compound, any discussion of its role in separation science would be purely speculative. The scientific process requires empirical data from peer-reviewed research to substantiate any claims of efficacy or to detail the mechanisms of interaction in separation processes.

Research into related compounds offers a glimpse into the potential applications of molecules with similar functional groups. For instance, various pyridine and benzoyl derivatives have been investigated as extractants for metal ions and as components of supramolecular frameworks for selective guest inclusion. These studies often involve detailed characterization of binding affinities, selectivity for different analytes, and the thermodynamic parameters of complex formation. Unfortunately, no such data exists in the public domain for this compound itself.

The absence of published research could be due to a number of factors. The compound may be a novel structure that has not yet been extensively studied, or research into its properties may be proprietary and not publicly disclosed. It is also possible that its synthesis or application in this specific context has not been a focus of academic or industrial research to date.

Therefore, while the framework for an article on the "Application of Supramolecular Principles in Separation Science" for this compound was provided, the foundational research required to populate such an article with accurate and detailed information is currently unavailable. Further experimental investigation into the supramolecular properties of this compound and its interactions with various analytes would be necessary before a comprehensive and scientifically valid article could be written.

Material Science and Advanced Applications Non Biological

Exploration as Ligands in Coordination Chemistry

The use of pyridine (B92270) derivatives as ligands for metal complexes is a well-established and broad field of study. These ligands are integral to the development of complexes with tailored electronic and photophysical properties. However, specific research into 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine as a ligand is not prominently featured in available scientific literature. While studies on related benzoylpyridine and methylpyridine compounds exist, data pertaining exclusively to the title compound is not available.

Synthesis and Structural Characterization of Metal Complexes

There is no specific information available in the searched scientific literature concerning the synthesis of metal complexes using this compound as a ligand. Consequently, details on reaction conditions, yields, and the structural characterization of any resulting complexes, including data from techniques such as X-ray crystallography, are absent. Without these foundational studies, critical information regarding coordination modes, bond lengths, and bond angles for complexes of this specific ligand remains unknown.

Photophysical and Electrophysical Properties of Coordination Compounds

An investigation into the photophysical and electrophysical properties of coordination compounds requires the prior synthesis and characterization of such materials. As no literature detailing the synthesis of metal complexes with this compound could be located, there is a corresponding lack of data on their electronic absorption, emission spectra, quantum yields, excited-state lifetimes, and redox behaviors.

Catalytic Activity of Metal Complexes in Organic Transformations

The catalytic potential of metal complexes is highly dependent on the electronic and steric properties of their ligands. While metal complexes containing various pyridine-based ligands have been explored as catalysts in a range of organic transformations, no studies were found that specifically investigate the catalytic activity of complexes derived from this compound. Therefore, information on their efficacy, substrate scope, and reaction mechanisms in catalytic applications is not available.

Integration into Polymeric Materials

The incorporation of functional units into polymer backbones is a key strategy for creating materials with novel optical and electronic properties. Pyridine-containing polymers, for instance, are of interest for applications in electronics and sensing. However, the specific integration of this compound into such systems has not been described in the available literature.

Design and Synthesis of Conjugated Polymers Incorporating Dimethoxybenzoylpyridine Units

No published research could be identified that describes the design and synthesis of conjugated polymers specifically incorporating the this compound moiety. Methodologies for creating such polymers, which would likely involve cross-coupling reactions like Suzuki or Stille polymerization, have not been reported for this particular monomer.

Optical Properties (e.g., Photoluminescence) and Electrochemical Behavior of Polymeric Systems

In the absence of synthesized polymers containing the this compound unit, there is no experimental data on their material properties. Key characteristics such as UV-visible absorption, photoluminescence, and electrochemical behavior (e.g., from cyclic voltammetry) remain uninvestigated and unreported in the scientific literature.

Potential in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

There is no available data from research studies on the electroluminescent properties of this compound. Its potential utility as an emitter, host, or charge-transport material in OLEDs has not been reported. Consequently, no data tables on its performance metrics, such as quantum efficiency, luminance, or color coordinates, can be generated.

Chemo-sensing and Recognition Applications

Similarly, the scientific literature lacks any studies on the use of this compound as a chemosensor. There is no information regarding its ability to selectively bind with and signal the presence of specific ions or molecules. As a result, no detailed research findings or data tables on its sensing capabilities, such as selectivity, sensitivity, or limit of detection, can be provided.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways

One promising avenue is the exploration of photocatalysis . Recent advancements have demonstrated the use of light-driven, catalyst-free reductive arylation reactions between aromatic aldehydes and cyanopyridines, followed by an oxidation step to yield benzoylpyridines. Adapting such a methodology for the synthesis of 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine could offer a more sustainable and efficient alternative to traditional methods. The modular nature of this approach would also allow for the facile generation of a library of derivatives with varied substitution patterns on both the pyridine (B92270) and benzene (B151609) rings.

Another area ripe for investigation is the use of flow chemistry . Continuous flow processes can offer significant advantages in terms of scalability, reaction efficiency, and reproducibility. Developing a continuous flow synthesis for this compound would not only be beneficial for academic research but also for potential industrial applications where larger quantities of the material may be required.

Further research into one-pot multicomponent reactions (MCRs) could also yield highly efficient synthetic pathways. Designing an MCR that brings together the necessary precursors for this compound in a single reaction vessel would significantly reduce waste, time, and resources compared to conventional stepwise syntheses.

Synthetic ApproachPotential AdvantagesKey Research Focus
PhotocatalysisSustainable, catalyst-free, modularOptimization of reaction conditions for the specific substrates
Flow ChemistryScalable, efficient, reproducibleDevelopment of a continuous flow reactor setup
Multicomponent ReactionsAtom-economical, time-saving, reduced wasteDesign of a novel one-pot reaction cascade

Deeper Mechanistic Elucidation using Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and potential reactivity of this compound is crucial for optimizing existing protocols and discovering new applications. Future research should employ a synergistic approach combining advanced spectroscopic and computational techniques.

In-situ spectroscopic monitoring , using techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), can provide real-time data on the formation of intermediates and byproducts during a chemical reaction. This would be particularly valuable for elucidating the mechanisms of novel synthetic pathways, such as the photochemical route mentioned earlier.

Advanced computational chemistry , particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the influence of substituents on reaction outcomes. For instance, computational studies can help to understand the electronic and steric effects of the dimethoxy and methyl groups on the reactivity of the benzoylpyridine core. Such theoretical insights can guide the rational design of more efficient synthetic strategies.

The combination of these techniques can provide a comprehensive picture of the reaction landscape, enabling a deeper understanding of the underlying chemical principles.

Rational Design of Derivatives for Targeted Supramolecular Architectures

The pyridine and benzoyl moieties of this compound offer multiple sites for non-covalent interactions, making it an attractive building block for supramolecular chemistry. Future research should focus on the rational design of its derivatives to create targeted supramolecular architectures with specific functions.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a ligand for metal coordination. The carbonyl group and the methoxy (B1213986) groups can also participate in hydrogen bonding and other weak interactions. By systematically modifying the structure, for example, by introducing additional functional groups, a diverse range of self-assembling systems can be envisioned.

Research in this area could lead to the development of:

Molecular sensors: Derivatives that exhibit a change in their optical or electronic properties upon binding to a specific analyte.

Functional materials: Self-assembled structures with interesting electronic, optical, or mechanical properties.

Drug delivery systems: Supramolecular assemblies capable of encapsulating and releasing therapeutic agents.

The design of these systems can be guided by computational modeling to predict the most stable and functionally relevant supramolecular structures.

Discovery of Undiscovered Catalytic Capabilities and Materials Applications

The unique electronic and steric properties of this compound suggest that it and its derivatives could possess interesting catalytic and materials science applications that are yet to be explored.

The pyridine nitrogen and the carbonyl oxygen can act as a bidentate ligand, capable of coordinating to a variety of metal centers. The resulting metal complexes could be investigated for their catalytic activity in a range of organic transformations. The electronic properties of the ligand, influenced by the dimethoxy and methyl substituents, could be fine-tuned to optimize the catalytic performance.

In the realm of materials science , derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The conjugated system of the molecule suggests potential for interesting photophysical properties that could be tailored through chemical modification.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. Integrating these tools into the study of this compound and its analogs represents a significant and exciting future research direction.

Quantitative Structure-Property Relationship (QSPR) models can be developed using ML algorithms to predict various physicochemical and biological properties of derivatives of this compound. This would enable the rapid virtual screening of large libraries of potential molecules, identifying candidates with desired properties for subsequent synthesis and testing. nih.govnih.gov

Generative AI models can be employed for the de novo design of novel derivatives with optimized properties. nih.gov By learning from existing chemical data, these models can propose new molecular structures that are predicted to have enhanced activity or other desirable characteristics.

Furthermore, ML can be used to predict the outcomes of chemical reactions , aiding in the optimization of synthetic pathways and the discovery of novel reaction conditions. nih.govnih.gov The application of AI and ML will undoubtedly accelerate the pace of discovery and innovation in the exploration of the chemical space around this compound.

Application AreaAI/ML ToolPotential Impact
Property PredictionQSPR ModelsRapid virtual screening of compound libraries
Novel Compound DesignGenerative AIDe novo design of molecules with optimized properties
Synthesis OptimizationReaction Outcome PredictionAccelerated discovery of efficient synthetic routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.